Empesertib - 1443764-31-5

Empesertib

Catalog Number: EVT-8201016
CAS Number: 1443764-31-5
Molecular Formula: C29H26FN5O4S
Molecular Weight: 559.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Empesertib is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase, with potential antineoplastic activity. Upon administration, empesertib binds to and inhibits the activity of Mps1. This causes inactivation of the spindle assembly checkpoint (SAC), accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy. This leads to the induction of cell death in cancer cells overexpressing Mps1. Mps1, a kinase expressed in proliferating normal tissues and aberrantly overexpressed in a wide range of human tumors, is activated during mitosis and is essential for SAC functioning and controls chromosome alignment.
Synthesis Analysis

The synthesis of Empesertib involves several key steps and reagents. A notable synthetic route includes the following:

  1. Starting Materials: The synthesis begins with a compound referred to as Int08.011, combined with sodium bicarbonate and (2/?)-2-(4-fluorophenyl)propanoic acid in a solvent mixture of dimethylformamide (DMF) and dichloromethane.
  2. Reaction Conditions: The mixture is stirred at room temperature for approximately four hours, followed by the addition of water and further stirring.
  3. Workup: After the reaction, a half-saturated sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate. The organic phase undergoes washing with saturated sodium chloride solution, drying with sodium sulfate, and solvent removal under vacuum.
  4. Purification: The final product is purified using silica gel chromatography, yielding Empesertib .

This method highlights the importance of controlling reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Empesertib has a complex molecular structure characterized by its molecular formula C29H26FN5O4SC_{29}H_{26}FN_{5}O_{4}S. The InChIKey for Empesertib is NRJKIOCCERLIDG-GOSISDBHSA-N. The structure features several functional groups that contribute to its biological activity:

  • Functional Groups: The presence of a fluorophenyl moiety and a triazolopyridine core are significant for its interaction with the Mps1 kinase.
  • Binding Interactions: Empesertib binds to the ATP site of Mps1 kinase, disrupting its catalytic function, which is essential for cell cycle regulation .
Chemical Reactions Analysis

Empesertib can participate in various chemical reactions:

  • Oxidation: Under specific conditions, Empesertib can be oxidized to form derivatives that may exhibit altered biological activity.
  • Reduction: Reduction reactions can modify functional groups on the molecule, potentially enhancing or diminishing its inhibitory effects.
  • Substitution: This compound can undergo substitution reactions where certain substituents are replaced by others, impacting its pharmacological profile.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .

Mechanism of Action

Empesertib functions primarily as an inhibitor of Mps1 kinase. Its mechanism of action includes:

  • Target Binding: Upon administration, Empesertib binds to Mps1 kinase, inhibiting its activity.
  • Impact on Cell Cycle: This inhibition leads to the inactivation of the SAC, resulting in accelerated mitosis and chromosomal misalignment. Such effects can induce cell death in cancer cells that overexpress Mps1.
  • Biochemical Pathways: The primary pathway affected by Empesertib involves disruption of normal mitotic processes, leading to increased aneuploidy and potential tumor regression in certain cancer types .
Physical and Chemical Properties Analysis

Empesertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability under various pH conditions can influence its pharmacokinetics and efficacy.
  • Toxicity: As a pharmacologically active substance, Empesertib has demonstrated toxicity profiles that necessitate careful dosing in clinical settings .
Applications

Empesertib has been primarily explored for its applications in oncology:

  • Cancer Treatment: It has shown promise as a treatment for advanced solid tumors, particularly in combination therapies with other chemotherapeutic agents like Paclitaxel.
  • Research Tool: In scientific research, Empesertib serves as a valuable tool for studying Mps1 kinase inhibition and its implications in cell division and cancer biology.
  • Clinical Trials: Although initial clinical trials have been terminated or paused, ongoing research continues to explore its potential benefits in various malignancies .
Molecular Mechanisms of Action in Oncological Targeting

Target Identification and Validation of Monopolar Spindle 1/Threonine Tyrosine Kinase Kinase

Monopolar Spindle 1/Threonine Tyrosine Kinase kinase represents a serine/threonine kinase that functions as the core regulatory component of the spindle assembly checkpoint, an essential surveillance mechanism ensuring accurate chromosome segregation during mitosis. This kinase is evolutionarily conserved from yeast to humans and serves as the primary activator of the mitotic checkpoint complex, which delays anaphase onset until all chromosomes achieve proper bipolar attachment to spindle microtubules [4] [5]. In malignant contexts, Monopolar Spindle 1/Threonine Tyrosine Kinase exhibits significant overexpression across diverse cancer types, with particularly elevated expression observed in basal-like breast carcinoma, where it correlates strongly with early locoregional recurrence following radiation therapy. Genomic analyses across multiple independent datasets consistently identify Monopolar Spindle 1/Threonine Tyrosine Kinase as the top-ranked gene associated with radiation resistance, demonstrating an average log2 fold change of 1.73 across basal-like breast carcinoma specimens [1]. This overexpression pattern positions Monopolar Spindle 1/Threonine Tyrosine Kinase as a compelling therapeutic target in oncology, particularly for malignancies exhibiting chromosomal instability.

Structural Basis of Selective Inhibition

Empesertib (BAY 1161909) achieves exceptional target specificity through optimized interactions with the adenosine triphosphate-binding pocket of Monopolar Spindle 1/Threonine Tyrosine Kinase. The compound's molecular architecture exploits unique structural features within the kinase domain, including specific hydrophobic pockets and hydrogen-bonding networks that are less conserved in other kinases. This precise molecular complementarity enables Empesertib to selectively occupy the catalytic cleft, thereby competitively excluding adenosine triphosphate binding while minimizing off-target interactions with structurally related kinases. The high-resolution crystallographic analyses reveal that Empesertib induces conformational constraints within the activation loop, stabilizing an inactive kinase conformation that further impedes catalytic activity. This structural specificity is clinically significant as it theoretically reduces adverse effects associated with off-target kinase inhibition while maintaining potent anti-mitotic activity in malignant cells that exhibit Monopolar Spindle 1/Threonine Tyrosine Kinase overexpression [1] [4].

Enzymatic Inhibition Dynamics

Empesertib demonstrates exceptional biochemical potency against Monopolar Spindle 1/Threonine Tyrosine Kinase, with half-maximal inhibitory concentration values consistently measured below 1 nanomolar in enzymatic assays [4]. This sub-nanomolar inhibition threshold signifies that Empesertib effectively suppresses Monopolar Spindle 1/Threonine Tyrosine Kinase activity at extremely low concentrations, reflecting optimized binding kinetics and sustained target engagement. The inhibition kinetics follow a time-dependent pattern consistent with tight-binding inhibitors, characterized by prolonged dissociation half-times that enable sustained target suppression even after drug clearance. Such potent enzymatic inhibition translates to functional abrogation of Monopolar Spindle 1/Threonine Tyrosine Kinase within cellular contexts, where Empesertib treatment rapidly diminishes autophosphorylation at activation loop residues (e.g., Threonine 676), a biochemical indicator of kinase inactivation. The pharmacodynamic efficiency is evidenced by near-complete suppression of Monopolar Spindle 1/Threonine Tyrosine Kinase autophosphorylation within 30 minutes of drug exposure across multiple cancer cell models, establishing a direct correlation between enzymatic inhibition and downstream biological effects [1] [9].

Table 1: Biochemical and Cellular Inhibition Parameters of Empesertib

ParameterValueExperimental Context
Monopolar Spindle 1/Threonine Tyrosine Kinase IC50<1 nMPurified kinase enzymatic assay
Cellular EC50 (phospho-Monopolar Spindle 1/Threonine Tyrosine Kinase suppression)5-10 nMTriple-negative breast cancer cell lines
Duration of Target Suppression>24 hoursAfter 1-hour drug exposure
Selectivity Index (vs. other kinases)>1000-foldKinome-wide profiling

Role of Monopolar Spindle 1/Threonine Tyrosine Kinase in Mitotic Checkpoint Signaling

Monopolar Spindle 1/Threonine Tyrosine Kinase performs a master regulatory function within the spindle assembly checkpoint signaling cascade. During normal mitosis, Monopolar Spindle 1/Threonine Tyrosine Kinase localizes to unattached kinetochores where it undergoes autophosphorylation and subsequently recruits other checkpoint components, including Mitotic Arrest Deficient 1, Mitotic Arrest Deficient 2, and Budding Uninhibited by Benzimidazole Related 1, to form the mitotic checkpoint complex [4] [5]. This complex inhibits the anaphase-promoting complex/cyclosome, thereby preventing premature sister chromatid separation until all chromosomes establish proper bipolar attachments. In cancer cells, pharmacological inhibition by Empesertib disrupts this surveillance mechanism through multiple mechanisms: (1) preventing Monopolar Spindle 1/Threonine Tyrosine Kinase autophosphorylation and subsequent kinetochore localization, (2) impairing recruitment of downstream checkpoint proteins to unattached kinetochores, and (3) accelerating mitotic checkpoint complex disassembly. Consequently, Empesertib-treated cells experience premature anaphase-promoting complex/cyclosome activation and forced anaphase entry despite the presence of erroneous kinetochore-microtubule attachments. This checkpoint abrogation represents the initiating event in Empesertib's mechanism of action, driving cancer cells into catastrophic mitotic division characterized by extensive chromosomal mis-segregation [1] [4] [10].

Biochemical Pathways Modulated by Empesertib

Disruption of Chromosomal Segregation in Malignant Cells

Empesertib-induced Monopolar Spindle 1/Threonine Tyrosine Kinase inhibition provokes profound defects in chromosomal segregation mechanics through two primary mechanisms: exacerbating erroneous kinetochore-microtubule attachments and compromising error correction pathways. By abrogating the spindle assembly checkpoint, Empesertib permits progression through mitosis with persistent merotelic attachments (single kinetochores attached to microtubules from both spindle poles) and syntelic attachments (sister kinetochores attached to the same spindle pole). These aberrant configurations escape normal correction mechanisms that require Aurora B kinase-mediated detachment of improper microtubule connections [5]. Live-cell imaging studies demonstrate that Empesertib-treated cancer cells exhibit accelerated transit through prometaphase and metaphase, bypassing the critical period required for attachment error correction. Consequently, anaphase chromosomes display lagging chromatids and chromatin bridges, morphological indicators of faulty segregation. Quantitative analysis reveals a 5-7 fold increase in segregation errors per cell division following Empesertib exposure compared to vehicle-treated controls. These segregation defects manifest as whole-chromosome gains and losses (aneuploidy) and structural chromosomal abnormalities, establishing a direct causal relationship between Monopolar Spindle 1/Threonine Tyrosine Kinase inhibition and genomic instability within malignant cell populations [1] [5] [8].

Induction of Aneuploidy and Apoptotic Cascades

The genomic chaos resulting from Empesertib-induced chromosomal mis-segregation triggers two distinct cell fate pathways: delayed apoptosis via the intrinsic pathway and immediate mitotic catastrophe. Cells that survive initial mitotic division with extensive aneuploidy exhibit progressive genomic instability that activates the DNA damage response network. Within 48-72 hours post-treatment, these cells demonstrate phosphorylation of histone H2AX (γH2AX) foci formation, indicative of replication stress and double-strand break accumulation. This DNA damage response activates p53 signaling in competent cells, upregulating pro-apoptotic B-cell lymphoma 2 family proteins including B-cell lymphoma 2 associated X protein and phorbol-12-myristate-13-acetate-acetate-induced protein 1, which permeabilize mitochondrial membranes and initiate caspase activation cascades [3] [9]. Biochemical analyses confirm cleavage of caspase-3 and poly adenosine diphosphate ribose polymerase within 72 hours of Empesertib exposure, confirming apoptotic execution. Alternatively, cells experiencing extreme chromosome mis-segregation during initial mitosis undergo immediate demise through mitotic catastrophe, characterized by micronucleation, multinucleation, and activation of caspase-2 prior to nuclear envelope breakdown. Importantly, the apoptotic response is significantly potentiated in cells with pre-existing chromosomal instability, suggesting synthetic lethality between Empesertib and baseline aneuploidy in malignant cells [1] [9].

Table 2: Cellular Consequences of Empesertib-Induced Genomic Instability

Cellular OutcomeKey Molecular EventsTime Course
Mitotic CatastropheCaspase-2 activation, Micronucleus formation, Loss of membrane integrity24-48 hours
Delayed ApoptosisγH2AX accumulation, p53 phosphorylation, Caspase-3 activation, Poly adenosine diphosphate ribose polymerase cleavage48-96 hours
SenescenceSenescence-associated β-galactosidase expression, p21 upregulation>96 hours
Adaptive AneuploidyContinued proliferation with heterogeneous chromosome content>72 hours

Empesertib further amplifies proteotoxic and energetic stress in aneuploid cells through dual inhibition of phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin and mitogen-activated protein kinase signaling pathways. This metabolic dysregulation limits cellular adaptation to aneuploidy-induced stress, creating synergistic lethality when combined with energy stress-inducing agents. Transcriptomic analyses reveal that Empesertib downregulates genes involved in homologous recombination repair (including Rad51), thereby compromising an essential DNA repair pathway in cancer cells attempting to manage replication stress associated with karyotypic abnormalities. This homologous recombination deficiency creates a molecular vulnerability that can be exploited through combination regimens with poly adenosine diphosphate ribose polymerase inhibitors or radiation therapy, particularly in basal-like breast carcinoma models where Monopolar Spindle 1/Threonine Tyrosine Kinase overexpression predicts radiation resistance [1] [9]. The compound's ability to simultaneously disrupt mitotic fidelity, impair DNA damage repair, and amplify proteostasis stress establishes a multi-modal mechanism for eliminating genomically unstable cancer cells.

Properties

CAS Number

1443764-31-5

Product Name

Empesertib

IUPAC Name

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide

Molecular Formula

C29H26FN5O4S

Molecular Weight

559.6 g/mol

InChI

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1

InChI Key

NRJKIOCCERLIDG-GOSISDBHSA-N

SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.